molecular formula C20H22ClFN2O3S B11330244 N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11330244
M. Wt: 424.9 g/mol
InChI Key: HJNXMJLQESBOJX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a 2-fluorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the piperidine ring with 4-chlorobenzyl chloride under basic conditions to form the N-(4-chlorobenzyl) derivative.

    Sulfonylation with 2-Fluorobenzylsulfonyl Chloride: The final step involves the reaction of the N-(4-chlorobenzyl)piperidine with 2-fluorobenzylsulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both a 4-chlorobenzyl group and a 2-fluorobenzylsulfonyl group. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c21-18-7-5-15(6-8-18)13-23-20(25)16-9-11-24(12-10-16)28(26,27)14-17-3-1-2-4-19(17)22/h1-8,16H,9-14H2,(H,23,25)

InChI Key

HJNXMJLQESBOJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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